1-[(Cyclopentylcarbonyl)oxy]pyrrolidine-2,5-dione
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Description
“1-[(Cyclopentylcarbonyl)oxy]pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C10H13NO4. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “this compound”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle. The structure also includes a cyclopentylcarbonyl group attached to the pyrrolidine ring via an oxygen atom .Mechanism of Action
Pharmacokinetics
The pyrrolidine ring, a key structural feature of the compound, is known to contribute to efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-[(Cyclopentylcarbonyl)oxy]pyrrolidine-2,5-dione. For instance, the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) cyclopentanecarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c12-8-5-6-9(13)11(8)15-10(14)7-3-1-2-4-7/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZFVLKTLHLCOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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